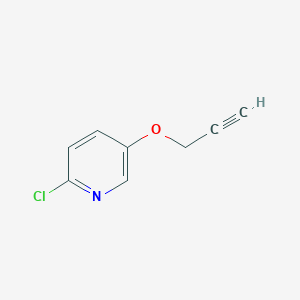
2-Cloro-5-(prop-2-in-1-iloxi)piridina
Descripción general
Descripción
2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a chlorine atom at the 2-position and a prop-2-yn-1-yloxy group at the 5-position
Aplicaciones Científicas De Investigación
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with propargyl alcohol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction can be represented as follows:
2-Chloropyridine+Propargyl Alcohol→2-Chloro-5-(prop-2-yn-1-yloxy)pyridine
Industrial Production Methods
In an industrial setting, the synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(prop-2-yn-1-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Cycloaddition: The alkyne group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Cycloaddition: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Cycloaddition: Formation of fused heterocyclic systems.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The prop-2-yn-1-yloxy group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(prop-2-yn-1-yloxy)pyridine
- 2-Chloro-4-(prop-2-yn-1-yloxy)pyridine
- 2-Chloro-6-(prop-2-yn-1-yloxy)pyridine
Uniqueness
2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The position of the prop-2-yn-1-yloxy group can affect the compound’s electronic properties and steric interactions, making it distinct from other isomers .
Propiedades
IUPAC Name |
2-chloro-5-prop-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHPVXHXZKEGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


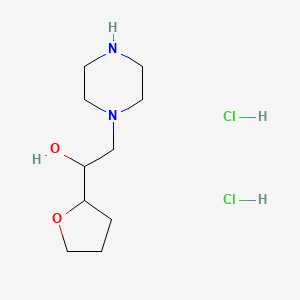

![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)
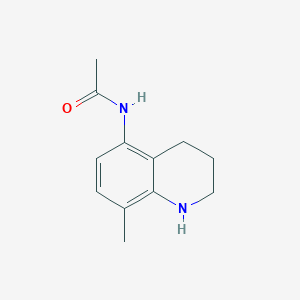
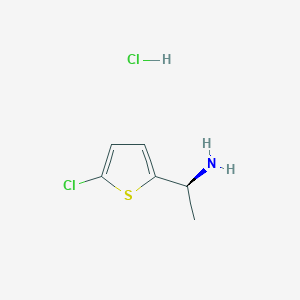

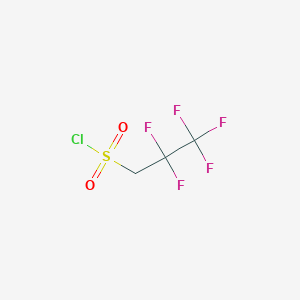
![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)
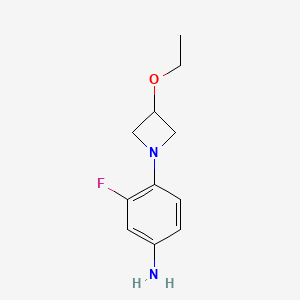
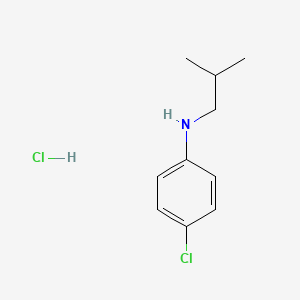
![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)
![[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470862.png)
